1-Piperazinecarboxamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-phenyl-
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Overview
Description
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazinecarboxamide core with an amino-dimethoxy-quinazolinyl group and a phenyl group attached, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- involves multiple steps, typically starting with the preparation of the quinazoline derivative. The amino and methoxy groups are introduced through specific reactions, followed by the formation of the piperazinecarboxamide core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions.
Scientific Research Applications
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL- can be compared with other similar compounds, such as:
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-CYCLOPENTYL-: Differing by the cyclopentyl group instead of the phenyl group.
1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-(2-METHYLPHENYL)-: Featuring a methyl group on the phenyl ring. These comparisons highlight the uniqueness of the phenyl group in 1-PIPERAZINECARBOXAMIDE,4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-N-PHENYL-, which may influence its chemical reactivity and biological activity.
Properties
CAS No. |
79221-26-4 |
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Molecular Formula |
C21H24N6O3 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H24N6O3/c1-29-17-12-15-16(13-18(17)30-2)24-20(25-19(15)22)26-8-10-27(11-9-26)21(28)23-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,23,28)(H2,22,24,25) |
InChI Key |
LWEWMCLJACLWLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4)N)OC |
Origin of Product |
United States |
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